(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal

Catalog No.
S13960695
CAS No.
M.F
C8H16O5
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexa...

Product Name

(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal

IUPAC Name

(2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C8H16O5/c1-8(2,12)7(13-3)6(11)5(10)4-9/h4-7,10-12H,1-3H3/t5-,6-,7+/m1/s1

InChI Key

VXFVJCLMUVIKKX-QYNIQEEDSA-N

Canonical SMILES

CC(C)(C(C(C(C=O)O)O)OC)O

Isomeric SMILES

CC(C)([C@H]([C@@H]([C@@H](C=O)O)O)OC)O

The compound (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is a complex organic molecule characterized by its specific stereochemistry and functional groups. It contains three hydroxyl groups, a methoxy group, and an aldehyde functional group, which contribute to its reactivity and potential biological activity. The systematic name reflects its stereochemistry, indicating the configuration of the chiral centers present in the molecule. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry.

  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
  • Reduction Reactions: Hydroxyl groups can undergo reduction to form corresponding alcohols.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Condensation Reactions: The aldehyde can react with amines or alcohols to form imines or hemiacetals, respectively.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research on the biological activity of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal is limited but suggests potential health benefits:

  • Antioxidant Properties: Compounds with multiple hydroxyl groups often exhibit antioxidant activities, which can help in reducing oxidative stress in biological systems.
  • Antimicrobial Activity: Similar compounds have shown promise as antimicrobial agents due to their ability to disrupt microbial membranes or interfere with metabolic processes.
  • Potential Therapeutic Uses: The structural features may allow it to interact with biological targets relevant in treating diseases such as diabetes or cancer.

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potential of this compound.

The synthesis of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal can be achieved through several methods:

  • Multi-step Synthesis: Starting from simpler sugars or alcohols, multi-step synthetic routes can introduce the necessary functional groups and stereochemistry.
  • Enzymatic Synthesis: Utilizing specific enzymes that can catalyze the formation of hydroxyl groups and other functionalities under mild conditions.
  • Chemical Modification: Existing compounds with similar structures can be modified through selective oxidation or reduction reactions to yield the desired product.

Each method's choice depends on the desired yield, purity, and scalability of the synthesis process.

The applications of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal are diverse:

  • Pharmaceuticals: Potential use as a precursor for drug development due to its biological activity.
  • Nutraceuticals: As an antioxidant and antimicrobial agent in dietary supplements.
  • Cosmetics: Inclusion in formulations aimed at improving skin health due to its moisturizing properties.

These applications underscore its significance in both industrial and research settings.

Interaction studies involving (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal focus on its behavior in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with proteins could provide insights into its mechanism of action and therapeutic potential.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within organisms can reveal its efficacy and safety profile.

Such studies are crucial for advancing knowledge about this compound's role in health and disease.

Several compounds share structural similarities with (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal, allowing for a comparative analysis:

Compound NameStructural FeaturesUnique Aspects
1. 5-Hydroxy-6-methoxy-3-(4-methoxyphenyl)Contains multiple methoxy groupsPotentially higher lipophilicity
2. 7-MethoxyflavoneFlavonoid structure with methoxy substitutionsKnown for anti-inflammatory properties
3. QuercetinA flavonoid with multiple hydroxyl groupsStrong antioxidant activity

These comparisons highlight the unique aspects of (2S,3R,4S)-2,3,5-trihydroxy-4-methoxy-5-methylhexanal, particularly its specific stereochemical configuration and functional group arrangement that may confer distinct biological activities compared to other similar compounds.

XLogP3

-1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

192.09977361 g/mol

Monoisotopic Mass

192.09977361 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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